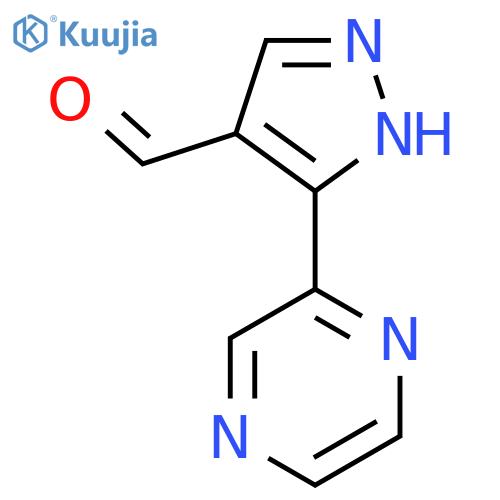Cas no 1343011-99-3 (3-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde)

1343011-99-3 structure
商品名:3-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde
CAS番号:1343011-99-3
MF:C8H6N4O
メガワット:174.159440517426
CID:5045216
3-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde
- 5-pyrazin-2-yl-1H-pyrazole-4-carbaldehyde
- 3-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde
-
- インチ: 1S/C8H6N4O/c13-5-6-3-11-12-8(6)7-4-9-1-2-10-7/h1-5H,(H,11,12)
- InChIKey: IOWXVLKYODKXEM-UHFFFAOYSA-N
- ほほえんだ: O=CC1C=NNC=1C1C=NC=CN=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 187
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 71.5
3-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P220941-500mg |
3-(pyrazin-2-yl)-1h-pyrazole-4-carbaldehyde |
1343011-99-3 | 500mg |
$ 525.00 | 2022-06-03 | ||
| Life Chemicals | F2198-3112-0.25g |
3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde |
1343011-99-3 | 95%+ | 0.25g |
$631.0 | 2023-09-06 | |
| Life Chemicals | F2198-3112-5g |
3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde |
1343011-99-3 | 95%+ | 5g |
$2103.0 | 2023-09-06 | |
| TRC | P220941-100mg |
3-(pyrazin-2-yl)-1h-pyrazole-4-carbaldehyde |
1343011-99-3 | 100mg |
$ 135.00 | 2022-06-03 | ||
| TRC | P220941-1g |
3-(pyrazin-2-yl)-1h-pyrazole-4-carbaldehyde |
1343011-99-3 | 1g |
$ 815.00 | 2022-06-03 | ||
| Life Chemicals | F2198-3112-10g |
3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde |
1343011-99-3 | 95%+ | 10g |
$2944.0 | 2023-09-06 | |
| Life Chemicals | F2198-3112-1g |
3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde |
1343011-99-3 | 95%+ | 1g |
$701.0 | 2023-09-06 | |
| Life Chemicals | F2198-3112-0.5g |
3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde |
1343011-99-3 | 95%+ | 0.5g |
$665.0 | 2023-09-06 | |
| Life Chemicals | F2198-3112-2.5g |
3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde |
1343011-99-3 | 95%+ | 2.5g |
$1402.0 | 2023-09-06 |
3-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde 関連文献
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
1343011-99-3 (3-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde) 関連製品
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
